molecular formula C9H11BrFNO2Si B2472476 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid CAS No. 2089277-02-9

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

Cat. No.: B2472476
CAS No.: 2089277-02-9
M. Wt: 292.179
InChI Key: FJMYBDIDZUTGGO-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11BrFNO2Si and a molecular weight of 292.18 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and a trimethylsilyl group, which are known to impart unique chemical properties.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It’s known that similar compounds can undergo palladium-catalyzed homo-coupling reactions . This suggests that 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it affects pathways related to carbon–carbon bond formation.

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it facilitates the formation of carbon–carbon bonds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, which the compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoropyridine-3-carboxylic acid: Lacks the trimethylsilyl group, which may affect its reactivity and binding properties.

    2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid: Substitution of bromine with chlorine can lead to different chemical and biological properties.

    2-Bromo-5-(trimethylsilyl)pyridine-3-carboxylic acid: Lacks the fluorine atom, which can influence its chemical stability and reactivity.

Uniqueness

2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is unique due to the combination of bromine, fluorine, and trimethylsilyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity, stability, and ability to interact with biological targets, making it a valuable tool in various fields of research .

Properties

IUPAC Name

2-bromo-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMYBDIDZUTGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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